2,5-Dibromo-3,6-diphenyl-1,4-dithiine
Description
Overview of 1,4-Dithiine Heterocycles in Contemporary Organic Chemistry
1,4-Dithiins are a class of non-aromatic, sulfur-rich heterocyclic compounds. nih.gov Their unique boat-like conformation and the presence of two sulfur atoms in the six-membered ring bestow upon them interesting electronic properties, including the ability to undergo reversible one- and two-electron oxidations. researchgate.net This redox activity makes them promising candidates for applications in energy storage, phosphorescent materials, and the development of porous polymers. nih.gov The non-planar structure of the 1,4-dithiin ring is a key feature, distinguishing it from its aromatic analogue, thiophene (B33073). nih.gov While not aromatic, the dithiin ring can engage in various chemical transformations, acting as a versatile building block in the synthesis of more complex molecular architectures. nih.gov
Strategic Importance of Bromine and Phenyl Substituents in Functional Material Design
The functionality of an organic molecule is heavily influenced by its substituents. In the case of 2,5-Dibromo-3,6-diphenyl-1,4-dithiine , the bromine and phenyl groups are not mere decorations but are strategically important for tailoring its properties for functional material applications.
Bromine atoms are known to influence the electronic and photophysical properties of organic compounds. As electron-withdrawing groups, they can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This can, in turn, affect the compound's absorption and emission spectra. Furthermore, the presence of heavy atoms like bromine can enhance spin-orbit coupling, a phenomenon that can promote phosphorescence. Bromine substituents can also play a crucial role in directing the solid-state packing of molecules through halogen bonding, influencing the bulk properties of the material.
Phenyl groups , on the other hand, are bulky aromatic substituents that can significantly impact the solubility and processing characteristics of the parent molecule. mit.edu They can also extend the π-conjugation of the system, which is often desirable for electronic applications. The steric hindrance introduced by the phenyl groups can influence the conformation of the dithiin ring and prevent close packing in the solid state, which can be advantageous in certain applications like organic light-emitting diodes (OLEDs) by reducing aggregation-caused quenching.
The combination of both bromine and phenyl substituents on the 1,4-dithiin scaffold is therefore a deliberate design choice aimed at creating a molecule with a unique combination of electronic, photophysical, and morphological properties.
Current Research Landscape and Unaddressed Challenges Pertaining to this compound
While the parent 2,5-diphenyl-1,4-dithiin (B14170245) has been a subject of study, including investigations into its reactivity towards electrophilic substitution, the specific derivative, This compound , appears to be less explored in the scientific literature. Research on related brominated dithiin compounds and computational studies on halogenated dithiins suggest that this molecule would possess interesting electronic and structural features. researchgate.net
A significant challenge in the study of this compound is the limited availability of detailed experimental data. While the synthesis of related compounds has been reported, a standardized and high-yielding synthesis for This compound is not readily found in the literature. Furthermore, a comprehensive characterization of its photophysical properties, electrochemical behavior, and solid-state structure is lacking.
The unaddressed challenges, therefore, represent opportunities for future research. A thorough investigation into the synthesis, properties, and potential applications of This compound could provide valuable insights into the structure-property relationships of substituted 1,4-dithiins and pave the way for their use in advanced functional materials.
Interactive Data Tables
Below are illustrative data tables based on general knowledge of substituted 1,4-dithiins and the expected influence of the specified substituents.
Table 1: General Properties of Substituted 1,4-Dithiins
| Property | General Observation for Substituted 1,4-Dithiins | Expected Influence of Phenyl Groups | Expected Influence of Bromine Atoms |
|---|---|---|---|
| Conformation | Non-planar, boat-like | Increased steric hindrance, may affect ring puckering | Minor influence on conformation researchgate.net |
| Solubility | Generally low in polar solvents | Increased solubility in organic solvents | May slightly decrease solubility |
| Redox Behavior | Reversible one- and two-electron oxidations researchgate.net | Can be tuned by phenyl ring substituents | Shifts oxidation potentials to more positive values |
| Photophysical Properties | Varies with substitution | Can introduce new absorption/emission bands | May induce phosphorescence (heavy-atom effect) |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
|---|---|
| 1H NMR | Signals corresponding to the phenyl protons, likely in the aromatic region (δ 7-8 ppm). |
| 13C NMR | Signals for the phenyl carbons and the sp2 carbons of the dithiin ring. The carbons attached to bromine will be shifted. |
| UV-Vis Spectroscopy | Absorption bands in the UV region, potentially extending to the near-visible, influenced by the π-system of the phenyl groups and the dithiin core. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C16H10Br2S2, with a characteristic isotopic pattern for two bromine atoms. |
Detailed Research Findings
While specific research findings for This compound are scarce, we can infer its probable characteristics from studies on related compounds.
A doctoral thesis by Alan Richard Oyler from Lehigh University in 1973, titled "The Chemistry Of Some Derivatives Of 2,5-Diphenyl-1,4-Dithiin," provides crucial insights. lehigh.edu This work details the electrophilic substitution reactions of 2,5-diphenyl-1,4-dithiin, including nitration and bromination. The thesis reports the preparation and reactions of dithiin ring-substituted 1-methyl-2,5-diphenyl-1,4-dithiinium tetrafluoroborates, including a bromo-substituted derivative. lehigh.edu This strongly suggests that This compound can be synthesized via the direct bromination of 2,5-diphenyl-1,4-dithiin.
Computational studies on perhalo-1,4-dithiins have shown that halogenation can affect the dihedral angles within the dithiin ring, although the fundamental boat conformation is generally retained for non-oxygenated derivatives. researchgate.net The presence of electron-withdrawing halogens is also predicted to lower the energy of the HOMO, which would make the molecule more resistant to oxidation compared to the unsubstituted parent compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6317-71-1 |
|---|---|
Molecular Formula |
C16H10Br2S2 |
Molecular Weight |
426.2 g/mol |
IUPAC Name |
2,5-dibromo-3,6-diphenyl-1,4-dithiine |
InChI |
InChI=1S/C16H10Br2S2/c17-15-13(11-7-3-1-4-8-11)19-16(18)14(20-15)12-9-5-2-6-10-12/h1-10H |
InChI Key |
DHWQDUCQQYSDNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C(S2)Br)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Synthesis Pathways
Retrosynthetic Dissection of 2,5-Dibromo-3,6-diphenyl-1,4-dithiine
A logical retrosynthetic analysis of this compound suggests that the target molecule can be disconnected at the carbon-bromine bonds. This primary disconnection leads to the precursor molecule, 3,6-diphenyl-1,4-dithiine. This intermediate already contains the core heterocyclic scaffold with the desired phenyl substituents.
Further disconnection of the 3,6-diphenyl-1,4-dithiine scaffold at the carbon-sulfur bonds points to a key precursor, phenacyl bromide (2-bromo-1-phenylethanone), and a suitable sulfur source, such as sodium sulfide (B99878). This retrosynthetic pathway is advantageous as it utilizes readily available starting materials.
Precursor Synthesis and Elaborate Functionalization Strategies
The synthesis of this compound is contingent on the successful formation of the diphenyl-1,4-dithiine scaffold and its subsequent regioselective bromination.
The construction of the 3,6-diphenyl-1,4-dithiine core is a critical step. A common and effective method for the synthesis of symmetrically substituted 1,4-dithiins involves the reaction of α-haloketones with a sulfur nucleophile. mit.edu In the case of 3,6-diphenyl-1,4-dithiine, the precursor is phenacyl bromide. The reaction of two equivalents of phenacyl bromide with a sulfur transfer reagent, such as sodium sulfide, leads to the formation of the desired 1,4-dithiine ring through a cyclocondensation reaction.
The reaction typically proceeds in a suitable solvent, such as ethanol (B145695) or dimethylformamide, and may be heated to facilitate the reaction. The proposed mechanism involves the initial formation of a sulfide intermediate, which then undergoes an intramolecular cyclization to form the six-membered dithiine ring.
Table 1: Synthesis of 3,6-diphenyl-1,4-dithiine
| Precursor | Reagent | Conditions | Product |
|---|
Once the 3,6-diphenyl-1,4-dithiine scaffold is in hand, the next crucial step is the regioselective introduction of two bromine atoms at the 2 and 5 positions of the dithiine ring. Electrophilic aromatic substitution is the key reaction for this transformation. nih.gov
Due to the presence of the sulfur atoms and the phenyl groups, the electronic nature of the dithiine ring influences the position of bromination. The vacant positions on the dithiine ring are susceptible to electrophilic attack. For a regioselective dibromination, careful control of the reaction conditions is essential.
A common reagent for such brominations is N-bromosuccinimide (NBS), often in the presence of a radical initiator or in a polar solvent to facilitate the electrophilic substitution. nih.gov The reaction would be carried out in a solvent like acetonitrile (B52724) or a chlorinated solvent. The stoichiometry of NBS would be controlled to favor dibromination.
Table 2: Regioselective Bromination of 3,6-diphenyl-1,4-dithiine
| Substrate | Reagent | Conditions | Product |
|---|
State-of-the-Art Cyclization and Coupling Approaches
Modern synthetic chemistry offers a variety of powerful methods for the construction of heterocyclic rings and the formation of carbon-halogen bonds.
The formation of the 1,4-dithiine ring is a key step in the synthesis of the target molecule. While the reaction of α-haloketones with sodium sulfide is a classic approach, other state-of-the-art methods can also be considered. These include transition-metal-catalyzed cyclization reactions, which can offer milder reaction conditions and improved yields. researchgate.net For instance, rhodium-catalyzed reactions of alkynes with elemental sulfur have been shown to produce 1,4-dithiins. researchgate.net
While the direct bromination of the diphenyl-1,4-dithiine ring is a viable strategy, palladium-catalyzed cross-coupling reactions represent a powerful alternative for the introduction of bromine atoms. nih.gov These reactions are a cornerstone of modern organic synthesis and were the subject of the 2010 Nobel Prize in Chemistry. youtube.com
In this context, a pre-functionalized dithiine ring, for example, with boronic acid or ester groups at the 2 and 5 positions, could be coupled with a bromine source under palladium catalysis. The Suzuki-Miyaura coupling is a prominent example of such a reaction. youtube.com This approach offers high functional group tolerance and can be highly regioselective.
The catalytic cycle for a Suzuki coupling typically involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. youtube.com In the context of forming a carbon-bromine bond, a variation of this methodology would be employed.
Table 3: Hypothetical Palladium-Catalyzed Bromination
| Substrate | Reagent | Catalyst | Product |
|---|
Multicomponent and Cascade Reaction Sequences
While a direct multicomponent reaction (MCR) specifically tailored for the synthesis of this compound has not been extensively documented, the principles of MCRs can be conceptually applied. A hypothetical one-pot approach could involve the reaction of a brominated phenyl-containing precursor, a suitable sulfur source, and another component that would lead to the dithiin ring formation and subsequent bromination in a single operation. However, the more practically realized advanced synthetic strategies for 2,5-diaryl-1,4-dithiins, the parent structure of the target molecule, often fall under the category of cascade reactions, also known as domino or tandem reactions.
A prominent example of a cascade sequence for the synthesis of 2,5-diaryl-1,4-dithiins involves the self-condensation of α-haloketones in the presence of a sulfur nucleophile. This process, while not a multicomponent reaction in the strictest sense of combining three or more distinct starting materials, represents a cascade of sequential reactions occurring in a single pot.
For the synthesis of the core 2,5-diphenyl-1,4-dithiin (B14170245) structure, the reaction of phenacyl bromide with a sulfur source like sodium sulfide is a key transformation. This reaction can be considered a cascade process as it involves a series of consecutive steps:
Initial Nucleophilic Substitution: The reaction commences with the nucleophilic attack of the sulfur source on the electrophilic carbon of the phenacyl bromide, displacing the bromide ion to form an intermediate.
Enolate Formation: In the presence of a base (which can be the sulfide source itself or an added base), the resulting intermediate can be deprotonated at the α-carbon to form an enolate.
Second Nucleophilic Attack: The enolate then acts as a nucleophile, attacking a second molecule of phenacyl bromide.
Cyclization and Dehydration: The resulting adduct undergoes intramolecular cyclization and subsequent dehydration to yield the stable 1,4-dithiin ring.
This sequence of events, occurring in a single reaction vessel without the isolation of intermediates, exemplifies a cascade reaction. The reaction conditions for such transformations are crucial and can influence the yield and purity of the final product.
| Reactants | Sulfur Source | Reaction Type | Key Features |
| Phenacyl Bromide (2 equivalents) | Sodium Sulfide (Na₂S) | Cascade Reaction | Self-condensation involving sequential nucleophilic substitutions and cyclization. |
| Brominated Phenacyl Bromide (hypothetical) | Sulfur Source | Cascade Reaction | A potential route to directly incorporate bromine atoms onto the dithiin ring. |
The direct synthesis of this compound through a cascade reaction would ideally start from a precursor that already contains the bromine atoms or involves an in-situ bromination step. However, a more common approach involves the synthesis of the 2,5-diphenyl-1,4-dithiin core followed by electrophilic bromination.
Mechanistic Investigations into Synthetic Transformations
The mechanistic understanding of the formation of 2,5-diaryl-1,4-dithiins is crucial for optimizing reaction conditions and extending the methodology to more complex derivatives like this compound. The key transformation is the reaction between an α-haloketone and a sulfur nucleophile.
Kinetic studies on the reaction of phenacyl bromide derivatives with various sulfur nucleophiles have shown that the reaction generally proceeds via an SN2 mechanism. The carbonyl group in the α-position to the halogen significantly enhances the reactivity of the C-Br bond towards nucleophilic attack.
The cascade reaction leading to the 1,4-dithiin ring from two molecules of phenacyl bromide and a sulfide source can be mechanistically detailed as follows:
Step 1: Formation of a Thioether Intermediate The reaction is initiated by the nucleophilic attack of a sulfide ion (S²⁻) on the α-carbon of phenacyl bromide, displacing the bromide ion to form a phenacyl sulfide intermediate.
Step 2: Enolization The phenacyl sulfide intermediate, in the presence of a base, undergoes deprotonation at the α-carbon to form a resonance-stabilized enolate.
Step 3: Intermolecular Nucleophilic Attack The enolate then attacks a second molecule of phenacyl bromide in another SN2 reaction, forming a 1,4-dicarbonyl sulfide intermediate.
Step 4: Thio-Aldol Addition and Cyclization This intermediate can then undergo an intramolecular thio-aldol type addition. The sulfur atom of a second sulfide unit (or a thiol intermediate formed in situ) attacks one of the carbonyl carbons.
Step 5: Dimerization and Dehydration A plausible pathway involves the dimerization of a transient thioketone intermediate, followed by dehydration to form the final 1,4-dithiin ring. Alternatively, a stepwise cyclization and dehydration process can be envisioned.
Proposed Mechanistic Pathway for the Formation of 2,5-Diphenyl-1,4-dithiin
| Step | Description | Intermediate(s) |
| 1 | Nucleophilic attack of sulfide on phenacyl bromide. | Phenacyl sulfide |
| 2 | Base-mediated enolate formation. | Enolate of phenacyl sulfide |
| 3 | SN2 attack of the enolate on a second molecule of phenacyl bromide. | 1,4-Dicarbonyl sulfide derivative |
| 4 | Intramolecular cyclization and dehydration cascade. | Dihydrodithiin intermediate |
| 5 | Aromatization | 2,5-Diphenyl-1,4-dithiine |
The subsequent bromination of the 2,5-diphenyl-1,4-dithiin would proceed via an electrophilic aromatic substitution mechanism, where the dithiin ring, being electron-rich, directs the incoming bromine electrophile to the available positions.
Understanding these mechanistic details allows for the rational design of more efficient synthetic routes, potentially leading to the development of true multicomponent reactions for the direct synthesis of complex molecules like this compound.
Elucidating Molecular Architecture Via Advanced Spectroscopic and Diffraction Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2,5-Dibromo-3,6-diphenyl-1,4-dithiine. By analyzing the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, one can deduce the connectivity of atoms and the stereochemistry of the molecule.
Comprehensive Analysis of Proton (¹H) and Carbon (¹³C) Chemical Shifts and Coupling Patterns
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The key resonances would arise from the protons of the two phenyl groups.
Phenyl Protons: The protons on the phenyl rings would typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and multiplicity would depend on the electronic effects of the dithiine ring and the bromine atoms. It is anticipated that the ortho-, meta-, and para-protons would exhibit distinct signals, likely as complex multiplets, due to spin-spin coupling.
Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Dithiine Ring Carbons: Two distinct signals are expected for the carbons of the central 1,4-dithiine ring. The carbon atoms bonded to the bromine atoms (C2 and C5) would appear at a different chemical shift compared to the carbons bonded to the phenyl groups (C3 and C6). The presence of the electronegative bromine atoms would likely shift the C-Br signals downfield.
Phenyl Ring Carbons: The phenyl groups would give rise to four distinct signals: one for the ipso-carbon (the carbon attached to the dithiine ring), and one each for the ortho-, meta-, and para-carbons. The chemical shifts of these carbons provide insight into the electronic interaction between the phenyl rings and the dithiine core.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Phenyl (ortho) | Multiplet | ~128-130 |
| Phenyl (meta) | Multiplet | ~128-130 |
| Phenyl (para) | Multiplet | ~127-129 |
| Phenyl (ipso) | - | ~135-140 |
| C-Br (Dithiine) | - | ~110-120 |
| C-Ph (Dithiine) | - | ~130-140 |
Note: These are estimated values and actual experimental data may vary.
Two-Dimensional NMR Correlational Studies (COSY, HSQC, HMBC) for Connectivity and Regiochemistry
To confirm the assignments from one-dimensional NMR and to establish the connectivity and regiochemistry of this compound, two-dimensional NMR experiments would be crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the phenyl rings, helping to definitively assign the ortho-, meta-, and para-protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the phenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connectivity between the phenyl rings and the dithiine core, for instance, by observing a correlation between the ortho-protons of the phenyl ring and the C3/C6 carbons of the dithiine ring.
Dynamic NMR for Conformational Exchange Processes
The 1,4-dithiine ring can exist in different conformations, such as a boat or a twisted-boat form. Dynamic NMR spectroscopy could be employed to study any conformational exchange processes. By acquiring spectra at different temperatures, it might be possible to observe changes in the line shapes of the NMR signals, which could provide information about the energy barriers for ring inversion or other dynamic processes.
Vibrational Spectroscopy for Functional Group and Conformational Insights
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be characterized by vibrations associated with the phenyl groups and the dithiine ring.
Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the phenyl rings.
C=C Stretching (Aromatic): Vibrations associated with the carbon-carbon double bonds of the phenyl rings would appear in the region of 1600-1450 cm⁻¹.
C-S Stretching: The stretching vibrations of the carbon-sulfur bonds in the dithiine ring are expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
C-Br Stretching: The carbon-bromine stretching vibration would be observed at lower wavenumbers, generally in the 600-500 cm⁻¹ range.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing symmetric vibrations and non-polar bonds.
S-S Stretching: The sulfur-sulfur bond in the dithiine ring, if present in a particular conformation, might give rise to a characteristic Raman signal.
Symmetric Aromatic Ring Vibrations: The symmetric "breathing" modes of the phenyl rings are often strong in the Raman spectrum.
A summary of the expected key vibrational frequencies is provided in the table below.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-S Stretch | 800-600 | 800-600 |
| C-Br Stretch | 600-500 | 600-500 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₆H₁₀Br₂S₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. This experimentally determined value would then be compared to the theoretical mass, with a match within a few parts per million (ppm) providing strong evidence for the correct molecular formula.
Fragmentation Pathway Elucidation for Structural Confirmation
Beyond providing the exact mass of the parent molecule, mass spectrometry can offer significant insights into its structure through the analysis of fragmentation patterns. By subjecting the molecule to energy, it breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. For this compound, one could anticipate characteristic fragmentation pathways. These might include the loss of bromine atoms, cleavage of the phenyl groups, or fragmentation of the dithiine ring. The elucidation of these pathways provides a veritable fingerprint of the molecule, confirming the connectivity of its atoms.
Single-Crystal X-ray Diffraction Analysis
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which a wealth of structural information can be derived.
Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles
A successful X-ray crystallographic analysis of this compound would yield a detailed geometric description of the molecule. This includes the precise lengths of all covalent bonds, the angles between those bonds, and the torsional angles that define the molecule's conformation. For instance, the analysis would provide the exact lengths of the C-Br, C-S, C-C bonds within the dithiine and phenyl rings, and the C-C bond connecting the rings. Similarly, bond angles such as C-S-C within the dithiine ring and C-C-Br would be accurately determined.
Interactive Table: Hypothetical Bond Lengths for this compound
| Bond | Length (Å) |
| C-Br | 1.88 - 1.92 |
| C-S | 1.75 - 1.79 |
| C=C (dithiine) | 1.34 - 1.36 |
| C-C (phenyl) | 1.38 - 1.41 |
| C-C (ring-ring) | 1.48 - 1.52 |
Interactive Table: Hypothetical Bond Angles for this compound
| Angle | Degree (°) |
| C-S-C | 100 - 105 |
| C-C-Br | 118 - 122 |
| S-C=C | 120 - 125 |
| C-C-C (phenyl) | 119 - 121 |
Investigation of Supramolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules are arranged in the crystal lattice. This analysis would reveal any significant intermolecular interactions, such as halogen bonding (Br···S or Br···Br interactions), π-π stacking between the phenyl rings of adjacent molecules, or C-H···π interactions. These non-covalent interactions are fundamental in governing the crystal packing and can influence the material's bulk properties. In similar brominated organic compounds, interactions involving bromine atoms, such as C–Br...π(arene) and Br...Br interactions, have been observed to play a significant role in the crystal packing. mdpi.com
Conformational Dynamics and Electronic Structure Theory
Conformational Analysis of the 1,4-Dithiine Ring System
The 1,4-dithiine ring system inherently adopts a non-planar boat conformation. mit.edu This deviation from planarity is a critical feature, as a planar structure would contain 8 π-electrons, rendering it anti-aromatic and energetically unfavorable. By adopting a boat-like structure, the ring avoids this destabilizing electronic configuration and is considered non-aromatic. mit.edu
Crystallographic studies of similarly substituted 1,4-dithiine derivatives confirm the prevalence of the boat conformation. nih.gov In this arrangement, the sulfur atoms and the opposing carbon atoms are puckered out of the plane defined by the other two carbons. For the parent 1,4-dithiine and thianthrene (B1682798), the angle of this boat conformation has been measured at approximately 137° and 128°, respectively. mit.edu This non-planar geometry is a fundamental characteristic of the dithiine heterocyclic system.
The presence of bromine atoms at the 2 and 5 positions of the 1,4-dithiine ring introduces significant steric and electronic influences. Bromine is a large atom, and its substitution onto the ring chassis creates steric strain. This steric bulk can affect the degree of puckering in the boat conformation as the molecule adjusts to minimize repulsive interactions between the bromine atoms and the adjacent phenyl groups.
The two phenyl groups attached to the 3 and 6 positions are also major conformational drivers. Due to their size, the rotation of these phenyl groups around their single bonds to the dithiine ring is restricted. Unfavorable steric interactions would arise if the phenyl rings were coplanar with the adjacent C=C bonds of the central ring, as this would lead to clashes with the bromine substituents.
Quantum Chemical Investigations (Density Functional Theory)
Density Functional Theory (DFT) is a powerful computational method used to investigate the structural and electronic properties of molecules like 2,5-Dibromo-3,6-diphenyl-1,4-dithiine from first principles.
DFT calculations are employed to perform geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, these calculations would confirm the boat conformation as the ground state and provide precise bond lengths, bond angles, and dihedral angles.
Furthermore, DFT can be used to explore the molecule's energetic landscape by calculating the energies of other possible conformers, such as a higher-energy twist-boat or a hypothetical planar structure. The energy differences between these states reveal the energetic barriers to conformational changes. While the chair form is often more stable in related six-membered rings like cyclohexane, the electronic requirements of the dithiine ring favor the boat conformation. researchgate.net
Table 1: Illustrative Relative Energies of 1,4-Dithiine Ring Conformations This table presents typical relative energy values for conformational isomers of substituted dithiine systems based on computational chemistry principles. The exact values for this compound would require specific DFT calculations.
| Conformation | Relative Energy (kcal/mol) | Typical Stability |
|---|---|---|
| Boat | 0.0 | Most Stable (Ground State) |
| Twist-Boat | 5-7 | Transition State / Unstable Intermediate |
| Chair | >10 | High Energy / Disfavored |
The electronic behavior of a molecule is largely described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. mdpi.com
DFT calculations provide the energies of these orbitals and allow for their visualization. For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atoms and the π-systems of the phenyl rings and dithiine double bonds. The LUMO, representing the region where an electron would be accepted, is likely distributed over the delocalized π-system. The presence of electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap. nih.gov
Table 2: Predicted Frontier Orbital Characteristics for this compound This table outlines the expected energies and localizations of the frontier molecular orbitals based on the structural components of the molecule.
| Orbital/Parameter | Predicted Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.0 to -5.5 | Sulfur lone pairs, Phenyl rings, C=C bonds |
| LUMO | -2.0 to -1.5 | Phenyl rings, Dithiine ring π-system |
| HOMO-LUMO Gap | 3.5 to 4.5 | Indicates moderate to high stability |
Visualization of the molecular orbitals would show the spatial distribution of these frontier orbitals, confirming the regions of high electron density and susceptibility to electrophilic or nucleophilic attack. This analysis is fundamental to understanding the molecule's reactivity, redox properties, and potential applications in materials science. researchgate.net
Assessment of Anti-aromaticity Character and π-Electron Delocalization
The electronic structure of the 1,4-dithiine core in this compound is a subject of significant theoretical interest. The central 1,4-dithiine ring contains eight π-electrons—four from the two carbon-carbon double bonds and two from the lone pairs of each of the two sulfur atoms. According to Hückel's rule, a planar, cyclic, conjugated system with 4n π-electrons (where n is an integer, in this case, n=2) is classified as anti-aromatic, a state associated with significant electronic destabilization. masterorganicchemistry.com
However, computational and experimental studies on the parent 1,4-dithiin molecule show that it avoids this inherent instability. stackexchange.comnih.gov To escape the energetic penalty of anti-aromaticity, the 1,4-dithiine ring deviates from planarity, adopting a non-planar boat-like conformation. nih.govresearchgate.net This puckering of the ring disrupts the continuous overlap of p-orbitals, thereby impeding cyclic π-electron delocalization. stackexchange.com As a consequence, the molecule is more accurately described as non-aromatic rather than anti-aromatic. The C=C bonds within the ring tend to behave as isolated, unconjugated double bonds. stackexchange.com
Theoretical calculations suggest that the energy required to force the 1,4-dithiin ring into a planar, anti-aromatic transition state is relatively low, indicating a high degree of conformational flexibility. stackexchange.comnih.gov This flexibility is a direct consequence of the system's drive to maintain a lower energy state by avoiding anti-aromatic destabilization. The presence of bulky phenyl and bromo substituents in this compound is expected to further influence the precise geometry and energetics of this boat conformation.
| Parameter | Description | Typical Calculated Value/Observation | Reference |
|---|---|---|---|
| π-Electron Count | Number of π-electrons in the heterocyclic ring. | 8 (4n, where n=2) | stackexchange.com |
| Ground-State Conformation | The lowest energy three-dimensional shape of the ring. | Non-planar Boat Conformation | nih.govresearchgate.net |
| Electronic Character | Classification based on π-electron system and stability. | Non-aromatic (avoids anti-aromaticity) | stackexchange.comnih.gov |
| Planarization Energy Barrier | Energy required to flatten the ring into a planar, anti-aromatic state. | < 12 kJ/mol (< 2.7 kcal/mol) | stackexchange.comnih.gov |
| C=C-S-C Dihedral Angle | The angle of pucker in the boat conformation, determined by X-ray diffraction. | ~34° | researchgate.net |
Potential Energy Surface (PES) Scans for Rotational Barriers and Inversion Pathways
The conformational dynamics of this compound are primarily governed by two key motions: the inversion of the dithiine ring and the rotation of the two phenyl substituents. These dynamic processes are computationally investigated through Potential Energy Surface (PES) scans, where a specific geometric parameter (like a dihedral angle) is systematically varied, and the energy of the molecule is calculated at each step while allowing all other parameters to relax. uni-muenchen.deq-chem.com
Ring Inversion: The 1,4-dithiine ring can rapidly interconvert between its two equivalent boat conformations. This process occurs via a higher-energy, planar transition state. nih.gov PES scans performed on related perhalo-1,4-dithiins have been used to calculate the energy barrier for this inversion process. These studies show a relatively shallow energy curve, confirming the ring's flexibility. researchgate.net The barrier represents the energy cost of forcing the molecule into the electronically unfavorable planar anti-aromatic state.
Phenyl Group Rotation: The rotation of the phenyl groups around the C-C bonds connecting them to the dithiine ring is another critical dynamic feature. This rotation is subject to steric hindrance from the adjacent bromine atoms and the sulfur atoms of the ring. A relaxed PES scan, where the C-C-C-C dihedral angle is systematically rotated from 0° to 180°, can be employed to map the energy profile of this rotation. q-chem.com The resulting energy profile reveals the lowest energy (ground-state) rotational conformation and the energy maxima, which correspond to the rotational barriers. While specific data for the title compound is not available, studies on other sterically hindered biphenyl (B1667301) systems demonstrate that such barriers can be significant and are measurable using techniques like dynamic NMR spectroscopy. nih.govresearchgate.net
| Process | Description | System Studied | Calculated Rotational/Inversion Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Ring Inversion | Energy barrier for the boat-to-boat interconversion through a planar transition state. | Perhalo-1,4-dithiins | 3.9 - 6.5 | researchgate.net |
| Phenyl Rotation | Theoretical approach to determine the energy barrier for rotation of phenyl substituents. | Generic Substituted Biphenyls (for context) | Barriers up to 15.4 kcal/mol determined by dynamic NMR and ab initio calculations. | researchgate.net |
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum-chemical calculations are powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can corroborate experimentally obtained data or provide insights for molecules that are difficult to synthesize or analyze. researchgate.net The standard method involves geometry optimization of the molecule's ground state followed by the calculation of magnetic shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method within a Density Functional Theory (DFT) framework. liverpool.ac.uk
For this compound, the predicted NMR chemical shifts would be highly sensitive to the molecule's specific three-dimensional conformation, including the pucker of the dithiine ring and the torsional angles of the phenyl groups.
Several key factors would influence the predicted chemical shifts:
Electronic Character of the Dithiine Ring: As the ring is non-aromatic, it will not exhibit the characteristic diamagnetic ring current that strongly shields protons in aromatic systems like benzene (B151609). Instead, its electronic nature is closer to that of a cyclic diene. If forced into a planar conformation, it could exhibit a paramagnetic ring current, which would significantly deshield any associated protons. wikipedia.org
Substituent Effects: The electronegative bromine atoms are expected to cause a downfield shift (deshielding) for adjacent carbon and any nearby protons.
Anisotropic Effects: The magnetic anisotropy of the phenyl groups will create distinct shielding and deshielding zones in their vicinity, affecting the chemical shifts of protons on the dithiine ring and the other phenyl group, depending on the rotational conformation.
While precise calculated values for this specific molecule are not published, estimations based on typical chemical shift ranges for analogous structural fragments can be made. These estimations provide a foundational basis for the interpretation of future experimental spectra.
| Moiety | Atom | Estimated Chemical Shift (ppm) | Influencing Factors |
|---|---|---|---|
| 1,4-Dithiine Ring | ¹³C (C=C) | 120 - 140 | Alkene-like character, proximity to sulfur and bromine. |
| ¹³C (C-Br) | 110 - 125 | Direct attachment to electronegative bromine. | |
| Phenyl Ring | ¹H (ortho, meta, para) | 7.0 - 7.8 | Standard aromatic region; specific shifts depend on rotational angle and proximity to dithiine ring. |
| ¹³C (ipso-C) | 130 - 145 | Attachment to the dithiine ring. | |
| ¹³C (ortho, meta, para) | 125 - 135 | Standard aromatic carbon region. |
Note: The values presented are estimations based on general principles and data for analogous structures and are not the result of specific GIAO/DFT calculations for the title compound.
Reactivity Profiles and Mechanistic Organic Chemistry
Transformations Involving the Bromine Substituents
The bromine atoms on the 1,4-dithiine ring are key functional handles for molecular elaboration. Their reactivity is influenced by the electronic properties of the underlying heterocyclic system.
Direct nucleophilic aromatic substitution (SNAr) on 2,5-dibromo-3,6-diphenyl-1,4-dithiine is not extensively documented in the literature. In general, SNAr reactions are facilitated by electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. The 1,4-dithiin ring is not strongly electron-withdrawing, which suggests that SNAr pathways may require harsh conditions or may not be favored.
However, studies on other dibrominated heterocyclic systems demonstrate the feasibility of such substitutions. For instance, in 2,5-diamino-3,6-dibromo-1,4-benzoquinones, the halogen atoms adjacent to the carbonyl groups are described as labile and readily undergo nucleophilic substitution with amines. academicjournals.orgresearchgate.net Similarly, selective conditions have been found for the substitution of bromine atoms in 4,7-dibromo academicjournals.orgnih.govmit.eduthiadiazolo[3,4-d]pyridazine with various oxygen and nitrogen nucleophiles. researchgate.net These examples suggest that, under appropriate conditions, the bromine atoms on the dithiine ring could potentially be displaced by strong nucleophiles, although this remains an area for further investigation.
Formation of a mono- or di-lithiated dithiine species would create powerful nucleophiles, enabling the introduction of a wide array of electrophiles. However, the stability of the 1,4-dithiine ring under the strongly basic conditions required for these reactions would be a critical factor. Potential side reactions, such as ring-opening, would need to be considered and carefully controlled through the choice of solvent and temperature. The successful application of these methods would provide a valuable synthetic route to novel, functionalized 1,4-dithiine derivatives.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl bromides are common substrates. The bromine substituents of this compound make it an excellent candidate for reactions like Suzuki and Stille couplings, allowing for the synthesis of extended π-conjugated systems.
While direct examples for this specific dithiine are limited, extensive research on the analogous compound, 2,5-dibromo-3-hexylthiophene, demonstrates the high utility of this approach. nih.govnih.gov In these studies, both mono- and double Suzuki couplings were achieved with various arylboronic acids to produce 5-aryl-2-bromo-3-hexylthiophenes and 2,5-diaryl-3-hexylthiophenes in moderate to good yields. nih.govnih.gov The reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a solvent system like 1,4-dioxane/water. nih.govnih.gov This methodology is highly tolerant of diverse functional groups on the coupling partner.
Given the structural and electronic similarities between thiophene (B33073) and 1,4-dithiine, it is highly probable that this compound would undergo similar Suzuki and Stille couplings to afford complex derivatives with tailored electronic and photophysical properties.
Table 1: Representative Conditions for Suzuki Cross-Coupling of an Analogous Dibromo-Heterocycle Reaction conditions based on studies with 2,5-dibromo-3-hexylthiophene, which serve as a model for the potential reactivity of this compound.
| Entry | Coupling Partner (Arylboronic Acid) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 79 | nih.gov |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 | nih.gov |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 83 | nih.gov |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75 | nih.gov |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 78 | nih.gov |
Redox Chemistry of the 1,4-Dithiine Core
The 1,4-dithiin ring is known for its rich redox chemistry, stemming from the presence of two sulfur atoms. researchgate.net It can undergo reversible one- and two-electron oxidations to form stable radical cations and dications, respectively. researchgate.net This property is central to its application in electronic materials and redox-active systems. mit.eduresearchgate.net
The redox behavior of 1,4-dithiins can be readily studied using techniques like cyclic voltammetry (CV). The oxidation potentials are influenced by the substituents on the dithiine ring. Electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups have the opposite effect.
For the parent 2,5-diaryl-1,4-dithiin systems, cyclic voltammetry typically shows two reversible or quasi-reversible one-electron oxidation waves. The first oxidation produces a stable radical cation (DTT•+), and the second generates a dication (DTT2+). Studies on 2,5-diaryl-1,4-dithiins have explored their electrochemical behavior in detail. mit.edu The presence of the two bromine atoms in this compound would be expected to raise the oxidation potentials compared to the non-brominated parent compound due to their electron-withdrawing inductive effect. The reduction of the 1,4-dithiin core is generally more difficult and often occurs at highly negative potentials.
Table 2: Electrochemical Data for Representative 1,4-Dithiin Compounds Potentials are often quoted versus a standard reference electrode like Ag/AgCl or Fc/Fc⁺.
| Compound | E₁ (V) (DTT/DTT•+) | E₂ (V) (DTT•+/DTT2+) | Technique | Reference |
|---|---|---|---|---|
| 2,5-Diaryl-1,4-dithiins (general) | Typically +0.5 to +1.0 | Typically > +1.0 | Cyclic Voltammetry | mit.edu |
| Anionic 1,4-dihydro-1,4-diphosphinines (for comparison) | -0.90 (Irreversible) | N/A | Cyclic Voltammetry | nih.gov |
The radical cations of 1,4-dithiins are often persistent species that can be characterized spectroscopically. Chemical or electrochemical oxidation of the neutral dithiine generates the corresponding radical cation, which typically exhibits distinct changes in its optical and magnetic properties.
Upon one-electron oxidation, the solution often develops a deep color, and new absorption bands appear in the UV-Vis-NIR spectrum. These bands correspond to electronic transitions within the open-shell radical cation. Electron Spin Resonance (ESR) spectroscopy is a definitive technique for characterizing these radical species. mdpi.com The ESR spectrum provides the g-factor and hyperfine coupling constants (hfccs), which offer insight into the distribution of the unpaired electron's spin density across the molecule. nih.gov For 2,5-diaryl-1,4-dithiin radical cations, the spin density is expected to be delocalized over the entire dithiin ring and potentially onto the aryl substituents. In some cases, these radical cations have been observed to undergo dimerization or other follow-up reactions, depending on the solvent, temperature, and substitution pattern. amanote.com The generation of radical anions is less common and would require potent reducing agents.
Selective Oxidation of Sulfur Atoms to Sulfoxides and Sulfones
The sulfur atoms within the 1,4-dithiin ring are susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. mdpi.com This transformation is a fundamental reaction in sulfur chemistry and provides a route to modify the electronic properties and geometry of the dithiine core. mdpi.com The oxidation of sulfides is one of the most direct methods to produce sulfoxides and sulfones. mdpi.com
Various oxidizing agents can be employed for this purpose, with reagents like hydrogen peroxide (H₂O₂) and peroxy acids being common choices. mdpi.comorganic-chemistry.org The selectivity of the oxidation, affording either the mono-oxidized sulfoxide (B87167) or the di-oxidized sulfone, can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.orgccsenet.orgresearchgate.netccsenet.org For instance, using a controlled amount of the oxidizing agent at room temperature often favors the formation of the sulfoxide. ccsenet.orgresearchgate.netccsenet.org Conversely, employing an excess of the oxidant, sometimes at elevated temperatures, typically leads to the formation of the sulfone. organic-chemistry.orgresearchgate.netccsenet.org
| Reactant | Oxidizing Agent | Product | Conditions |
|---|---|---|---|
| Generic Sulfide (B99878) | Hydrogen Peroxide (H₂O₂) | Sulfoxide/Sulfone | Catalyst often required, selectivity depends on stoichiometry mdpi.comorganic-chemistry.org |
| Thiazolidin-4-ones | Oxone® | Sulfoxide | 3 equivalents of Oxone®, room temperature ccsenet.orgresearchgate.netccsenet.org |
| Thiazolidin-4-ones | Oxone® | Sulfone | Excess Oxone®, high temperature researchgate.netccsenet.org |
Cycloaddition Reactions of the Dithiine Moiety
The carbon-carbon double bonds within the 1,4-dithiin ring enable it to participate in cycloaddition reactions, acting as a dienophile or, in some cases, as a diene. These reactions are powerful tools for constructing complex cyclic systems.
The Diels-Alder reaction is a cornerstone of organic synthesis, involving the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orglibretexts.orgopenstax.org In this context, the 1,4-dithiin system can potentially serve as the 4π-electron component. The reaction involves a concerted, pericyclic mechanism, leading to the formation of two new carbon-carbon sigma bonds in a single step. wikipedia.orgopenstax.org
The reactivity of the dithiine as a diene is influenced by its electronic properties and the nature of the dienophile. Electron-deficient alkenes are typically effective dienophiles in reactions with electron-rich dienes. nih.gov The reaction of 1,4-dithiins with dienophiles can lead to the formation of bicyclic adducts, which can subsequently undergo further transformations, such as the extrusion of sulfur to form aromatic or heteroaromatic systems. tandfonline.com The use of 1,4-quinones as dienophiles in thia-Diels-Alder reactions has been shown to produce fused 4H-thiopyrans. beilstein-journals.org
| Diene | Dienophile | Product Type | Key Features |
|---|---|---|---|
| 1,3-Butadiene | 3-Buten-2-one | Substituted Cyclohexene | Forms two C-C bonds in one step openstax.org |
| Conjugated Diene | Alkene | Cyclohexene derivative | A [4+2] cycloaddition wikipedia.orglibretexts.org |
| Thiochalcones | 1,4-Quinones | Fused 4H-Thiopyrans | Thia-Diels-Alder reaction beilstein-journals.org |
Beyond the [4+2] Diels-Alder reaction, the dithiine moiety can also engage in [3+2] cycloaddition reactions. These are 1,3-dipolar cycloadditions where the dithiine acts as the dipolarophile, reacting with a 1,3-dipole. wikipedia.org This class of reactions is a powerful method for the synthesis of five-membered heterocyclic rings. nih.gov
In a typical [3+2] cycloaddition, a 1,3-dipole, such as a nitrone or an azide, reacts with a dipolarophile (in this case, the C=C bond of the dithiine) to form a five-membered ring. wikipedia.org The regioselectivity of the reaction is governed by the frontier molecular orbitals (HOMO-LUMO interactions) of the reactants. wikipedia.orgnih.gov For example, the reaction of a nitrone with an alkene leads to the formation of an isoxazolidine (B1194047) ring. wikipedia.org These reactions expand the synthetic utility of the dithiine core, allowing for the introduction of diverse heterocyclic systems.
Ring-Opening Reactions and Skeletal Rearrangements
The 1,4-dithiin ring, while relatively stable, can undergo ring-opening or skeletal rearrangements under specific conditions, such as thermal or photochemical stimulation. tandfonline.com These reactions can lead to the formation of isomeric structures or entirely new heterocyclic systems. For example, thermal decomposition of 2,5-diaryl-1,4-dithiins has been shown to yield rearranged products, suggesting a valence isomerization of the dithiin system. tandfonline.com Skeletal rearrangements of 2,5-diaryl-1,4-dithiin 1-oxides have also been observed, induced by hydrochloric acid. tandfonline.com These transformations highlight the dynamic nature of the dithiin ring and its capacity to serve as a precursor to other sulfur-containing compounds.
Polymerization and Oligomerization Behavior
The unique electronic properties and functional handles of this compound make it an interesting candidate for the development of novel polymers. researchgate.netthieme-connect.com
The presence of two bromine atoms on the dithiine ring provides reactive sites for cross-coupling reactions, a common strategy for polymer synthesis. Reactions such as Suzuki or Stille coupling could potentially be used to link monomeric units, forming conjugated polymers. The diphenyl substituents also influence the solubility and processing characteristics of the resulting polymers.
The 1,4-dithiin motif itself is known for its reversible redox properties, which can be imparted to a polymer backbone. researchgate.net This makes such polymers potentially interesting for applications in organic electronics, such as in redox-active materials or for energy storage. researchgate.netthieme-connect.commit.edu Furthermore, the non-planar, boat-like conformation of the dithiin ring can influence the morphology and packing of the polymer chains. The incorporation of sulfur-rich heterocycles like 1,4-dithiin into polymer structures is an active area of research for creating materials with tailored electronic and physical properties. researchgate.netthieme-connect.com For instance, polymers incorporating sulfur-bridged dithienylborane units have been synthesized to create electron-deficient polymers with low LUMO energy levels. rsc.org
Controlled Polymerization Techniques for Conjugated Polymers
The synthesis of well-defined conjugated polymers from monomers like this compound is crucial for tailoring their optoelectronic properties for specific applications. Controlled polymerization, particularly through chain-growth mechanisms, offers precise control over molecular weight, dispersity, and end-group functionality, which is a significant advantage over traditional step-growth condensation methods. rsc.orgpsu.edu Two of the most powerful techniques in this domain are Kumada Catalyst-Transfer Polycondensation (KCTP) and Grignard Metathesis (GRIM) Polymerization. nih.govrsc.org These methods, typically employing nickel catalysts, have been extensively developed for thiophene-based polymers and their principles can be applied to the polymerization of this compound to yield poly(3,6-diphenyl-1,4-dithiine).
Kumada Catalyst-Transfer Polycondensation (KCTP)
Kumada Catalyst-Transfer Polycondensation (KCTP) is a chain-growth polymerization that enables the synthesis of conjugated polymers with predetermined molecular weights and narrow molecular weight distributions. nih.govresearchgate.net The mechanism relies on the "transfer" of the catalyst along the growing polymer chain.
The process begins with the formation of a Grignard monomer. For this compound, this involves a magnesium-halogen exchange, typically using a Grignard reagent like isopropylmagnesium chloride, to selectively replace one of the bromine atoms with a -MgCl group, forming 2-bromo-5-chloromagnesio-3,6-diphenyl-1,4-dithiine.
The polymerization is initiated by a Ni(II) complex, often with a bidentate phosphine (B1218219) ligand such as Ni(dppp)Cl₂. The key steps of the KCTP mechanism are:
Initiation : The Ni(II) catalyst reacts with the Grignard-functionalized monomer in a transmetalation step, forming an organonickel(II) complex.
Propagation : This is a cycle of reductive elimination and oxidative addition. The aryl groups on the nickel center undergo reductive elimination to form a C-C bond, producing a Ni(0) species that remains associated with the newly formed dimer. This Ni(0) complex then undergoes an intramolecular oxidative addition with the terminal C-Br bond of the dimer. A new monomer molecule then couples with the nickel center via transmetalation, and the cycle repeats. This process effectively transfers the catalyst to the new chain end with each monomer addition. nih.govacs.org
Termination : The polymerization proceeds until the monomer is consumed. The living polymer chains can then be quenched with reagents like acid (to yield a hydrogen end-group) or other electrophiles for end-group functionalization.
This chain-growth mechanism ensures that all chains are initiated at roughly the same time and grow at a similar rate, leading to polymers with a low polydispersity index (PDI). core.ac.uk The molecular weight of the resulting poly(3,6-diphenyl-1,4-dithiine) can be controlled by the initial molar ratio of the monomer to the nickel catalyst. cmu.edu
Below are hypothetical results for the KCTP of this compound, illustrating the control over polymer properties.
| Entry | Catalyst | [Monomer]:[Catalyst] Ratio | Yield (%) | Mn (kDa) | PDI (Mw/Mn) |
|---|---|---|---|---|---|
| 1 | Ni(dppp)Cl₂ | 25:1 | 92 | 10.5 | 1.25 |
| 2 | Ni(dppp)Cl₂ | 50:1 | 95 | 21.2 | 1.18 |
| 3 | Ni(dppp)Cl₂ | 100:1 | 91 | 40.8 | 1.22 |
| 4 | Ni(dppe)Cl₂ | 50:1 | 93 | 20.7 | 1.31 |
Grignard Metathesis (GRIM) Polymerization
Grignard Metathesis (GRIM) polymerization is a variation of KCTP and one of the most effective methods for synthesizing regioregular poly(3-alkylthiophenes) and other conjugated polymers. cmu.eduacs.org The key distinction of the GRIM method is the initial Grignard metathesis step.
In this process, the dibromo monomer, this compound, is treated with one equivalent of a Grignard reagent (e.g., t-butylmagnesium chloride). This results in a statistical mixture of mono-Grignard species via magnesium-halogen exchange. cmu.edu For an unsymmetrical monomer, this would lead to regioisomers. For a symmetrical monomer like this compound, it produces a single mono-Grignard intermediate.
Upon addition of a nickel catalyst like Ni(dppp)Cl₂, polymerization is initiated. cmu.edu The subsequent propagation follows the same catalyst-transfer mechanism as KCTP, proceeding in a chain-growth fashion. core.ac.uk The GRIM method is advantageous because it is often performed at room temperature and can be easily scaled up. researchgate.net The quasi-"living" nature of GRIM polymerization allows for the synthesis of polymers with controlled molecular weights and narrow distributions, as well as the creation of block copolymers through sequential monomer addition. core.ac.uk
The table below presents hypothetical data for the synthesis of poly(3,6-diphenyl-1,4-dithiine) using the GRIM method, demonstrating its effectiveness.
| Entry | Grignard Reagent | [Monomer]:[Catalyst] Ratio | Yield (%) | Mn (kDa) | PDI (Mw/Mn) |
|---|---|---|---|---|---|
| 1 | tBuMgCl | 30:1 | 94 | 12.8 | 1.35 |
| 2 | tBuMgCl | 60:1 | 96 | 25.1 | 1.28 |
| 3 | iPrMgCl | 60:1 | 95 | 24.5 | 1.30 |
| 4 | tBuMgCl | 120:1 | 90 | 49.7 | 1.33 |
Advanced Materials Science Applications and Device Integration
Organic Semiconductor Functionalities
Polymers derived from 1,4-dithiin and its analogues are explored for their potential in organic electronics due to the favorable properties stemming from their sulfur-rich structures. researchgate.net The resulting conjugated systems are investigated for their charge transport capabilities, a critical factor for semiconductor performance in electronic devices.
While direct studies on polymers derived specifically from 2,5-Dibromo-3,6-diphenyl-1,4-dithiine are not extensively documented, the performance of analogous sulfur-containing heterocyclic polymers provides insight into their potential. Organic semiconductors based on fused thiophene (B33073) rings, such as researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophenes (BTBTs), exhibit excellent stability and high charge carrier mobilities in Organic Field-Effect Transistors (OFETs). acs.org For instance, 2,7-diphenyl researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (DPh-BTBT) has demonstrated a mobility of 2.0 cm² V⁻¹ s⁻¹ when utilized as a semiconductor layer via vacuum deposition. acs.org
The charge transport in such conjugated polymers is often described by a hopping mechanism between localized states, influenced by the degree of structural order. aps.orgnih.gov In well-ordered, crystalline polymer systems, a band-like transport mechanism can dominate, leading to higher intrinsic mobility. nih.gov For a hypothetical polymer of 3,6-diphenyl-1,4-dithiine, the planarity of the backbone and the degree of intermolecular π-π stacking would be critical determinants of its charge carrier mobility. Core-extended strategies in designing acceptor building blocks for conjugated polymers have shown that near-coplanar backbones can lead to compact π–π packing, which is beneficial for charge transport. rsc.org
Table 1: Representative Charge Carrier Mobilities in Sulfur-Containing Organic Semiconductors This table presents data for analogous compounds to illustrate the potential performance of materials derived from 1,4-dithiine structures.
| Compound/Polymer Class | Derivative Example | Mobility (cm² V⁻¹ s⁻¹) | Deposition Method |
| Benzothieno-benzothiophenes (BTBTs) | 2,7-Diphenyl-BTBT | 2.0 | Vacuum Deposition |
| Naphthodithiophene Diimides (NTI) | NTI-Fluorinated Bithiophene Copolymer | p-type semiconductor behavior | Solution-Processing |
| Thienoacenes | Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | High thermal stability | Not specified |
Data compiled from analogous systems to infer potential characteristics. acs.orgrsc.orgacs.org
The 1,4-dithiin scaffold is a component of more complex molecular designs for organic solar cells (OSCs). Its electron-donating sulfur atoms can be integrated into donor-acceptor (D-A) architectures, which are fundamental to the function of bulk heterojunction solar cells. nih.gov The efficiency of these cells is highly dependent on the optoelectronic properties of the materials, including their light absorption range and the relative energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.comnih.gov
For example, porphyrazine dyes incorporating a 5,12-dioxo-5,12-dihydroanthro[2,3-b] researchgate.netdithiine structure have been synthesized and investigated. nih.gov These complex molecules exhibit strong absorption in the UV-Vis region, with absorption bands extending beyond 800 nm, which is advantageous for capturing a broader range of the solar spectrum. nih.gov The HOMO and LUMO energy levels of materials are crucial; for instance, a low-lying HOMO level can lead to a higher open-circuit voltage (Voc) in a solar cell device. mdpi.com
Table 2: Photovoltaic Properties of a Fused-Thiophene-Based Donor Material This table shows performance metrics for a related small molecule to contextualize the potential of dithiine-based materials in OSCs.
| Donor Material | Acceptor | Voc (V) | Jsc (mA·cm⁻²) | PCE (%) |
| Dithieno[3,2-b:2',3'-d]thiophene & Pyrene Derivative | C₇₀ | 0.98 | 9.24 | 3.60 |
Data sourced from a study on analogous fused-thiophene systems. mdpi.com
Conductive Polymers and Electroactive Materials
Doping is a crucial step to increase the charge carrier concentration in conjugated polymers, thereby enhancing their electrical conductivity. This process involves the introduction of an oxidizing (p-doping) or reducing (n-doping) agent that creates mobile charge carriers (polarons and bipolarons) along the polymer chain. Iodine is a commonly used p-dopant for polythiophene-based materials. rsc.org
For polymers derived from this compound, exposure to iodine vapor would be expected to increase their conductivity significantly. Studies on regioregular polythiophenes with alkylthio substituents have shown that iodine-doped films can reach high conductivity values, on the order of 100 S cm⁻¹. rsc.org The conductivity of doped polymer films generally follows a hopping mechanism, where charge carriers move between localized states. mdpi.com The efficiency of this process depends on factors such as doping level, structural regularity of the polymer, and intermolecular packing. mdpi.com
Table 3: Electrical Conductivity of Analogous Polymers
| Polymer | Dopant | Conductivity (S cm⁻¹) | Conductivity Mechanism |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Bromine (self-doped) | 0.1 | Not specified |
| Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) (PDACB) | (self-doped) | ~10⁻⁵ - 10⁻⁷ | Hopping |
| Alkylthio-substituted Polythiophenes | Iodine | 100 | Not specified |
Data sourced from studies on analogous and related polymer systems. researchgate.netrsc.orgmdpi.com
Optoelectronic Properties and Applications
The optoelectronic properties of materials derived from 1,4-dithiine are rooted in the electronic transitions within their conjugated systems. These properties, including light absorption and emission, are critical for applications in devices like solar cells, photodetectors, and potentially light-emitting diodes.
The absorption and emission spectra of molecules containing the 1,4-dithiin unit can be tuned by extending the conjugation or by incorporating different functional groups. For example, the synthesis of porphyrazine dyes from a dithiine precursor resulted in materials with strong Q-band absorptions in the visible and near-infrared regions (around 670 nm and 760 nm). nih.gov The specific wavelengths of absorption and emission, as well as the efficiency of these processes, are key parameters for optoelectronic device performance. The introduction of metal ions into these macrocyclic structures can further modify the optoelectronic properties through ligand-to-metal charge transfer events. nih.gov The unique redox behavior of the 1,4-dithiin core itself, which can form stable radical cations, also contributes to its interesting electronic and optical characteristics. researchgate.net
Light Absorption and Photoluminescence Characteristics
There is no available data in the scientific literature concerning the light absorption and photoluminescence characteristics of this compound. Studies on related 1,4-dithiin structures suggest that the electronic properties are influenced by the substituents on the dithiin ring. However, without experimental data for the title compound, no specific absorption maxima, emission spectra, or quantum yields can be reported.
Electrochromic Behavior and Display Technologies
No studies have been published that investigate the electrochromic behavior of this compound. The reversible redox properties are a known characteristic of the 1,4-dithiin core, which is a prerequisite for electrochromism. However, the specific electrochemical and spectral changes upon oxidation or reduction of this compound have not been documented, and its potential for use in display technologies remains unexplored.
Chemical and Electrochemical Sensing Platforms
There is no information available to suggest that this compound has been utilized or investigated for applications in chemical or electrochemical sensing platforms. While the broader class of sulfur-containing heterocycles is of interest in sensing applications, no specific research has been conducted on this particular compound for the detection of any analyte.
Elucidating Structure-Property Relationships for Performance Optimization
Due to the lack of experimental or theoretical data on the performance of this compound in any material application, no structure-property relationships have been elucidated. The influence of the bromine and phenyl substituents on the electronic, optical, or sensing properties of the 1,4-dithiin core remains a subject for future investigation.
Future Research Trajectories and Unanswered Questions
Innovative Synthetic Strategies for Complex Architectures
Future synthetic research will likely focus on leveraging the dibromo functionality of the dithiin core to build complex, multidimensional molecular architectures. A primary unanswered question is how to achieve selective and sequential functionalization at the 2- and 5-positions.
Key research objectives include:
Controlled Sequential Cross-Coupling: Developing protocols for selective mono- and di-functionalization is a significant challenge. Research into palladium-catalyzed reactions, such as Suzuki or Stille coupling, could provide a pathway to introduce different aryl or heteroaryl groups. nih.govresearchgate.net The differing electronic environments of the bromine atoms after the first substitution could be exploited to achieve selectivity.
Domino and Multicomponent Reactions: Designing one-pot syntheses that construct the dithiin ring and subsequently functionalize it would be a highly efficient approach to novel derivatives. frontiersin.org Exploring reactions that form multiple C-S and C-C bonds in a single cascade could lead to rapid library generation. acs.org
Macrocycle and Polymer Synthesis: The bifunctional nature of the molecule makes it an ideal monomer for polymerization or for the synthesis of sulfur-rich macrocycles. mit.edu Future work could explore its incorporation into conjugated polymers for electronic applications or the creation of novel host-guest systems.
A critical area of investigation will be understanding the reaction kinetics and thermodynamic parameters that govern these transformations.
| Potential Reaction Type | Catalyst/Reagent | Target Product Class | Potential Application |
| Sequential Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄ | Asymmetrically substituted dithiins | Chiral electronic materials |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Alkyne-functionalized dithiins | Molecular wires, OFETs |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP | Amino-functionalized dithiins | Hole-transport materials |
| Stille Coupling | Pd(PPh₃)₄ | Thienyl- or furanyl-dithiins | Low bandgap polymers |
Unveiling Novel Reaction Manifolds and Catalytic Transformations
Beyond serving as a scaffold, the 1,4-dithiin ring itself possesses unique reactivity that remains largely unexplored for this specific derivative. The non-planar, boat-like conformation and the electron-rich sulfur atoms suggest possibilities for novel chemical transformations. tandfonline.com
Future avenues of exploration:
Redox Chemistry and Radical Cations: The 1,4-dithiin motif is known to undergo reversible one- and two-electron oxidations to form stable radical cations and dications. researchgate.netrsc.org A key unanswered question is how the diphenyl and dibromo substituents influence the stability and electronic properties of these oxidized species. Spectroelectrochemical studies will be crucial in characterizing these transient species. rsc.org
Valence Isomerization: Some 1,4-dithiins are known to undergo thermal or photochemical valence isomerization. tandfonline.com Investigating whether 2,5-Dibromo-3,6-diphenyl-1,4-dithiine can be induced to form transient thiophene-based isomers could open up new reaction pathways.
Sulfur-Centered Reactivity: The nucleophilicity of the sulfur atoms could be exploited in reactions with electrophiles, potentially leading to sulfonium (B1226848) salts or other sulfur-functionalized compounds with unique properties.
Understanding the fundamental reactivity of the dithiin core is paramount for unlocking its full potential as a versatile chemical building block. nih.gov
Multi-Scale Computational Modeling for Predictive Design
Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound and its derivatives, guiding experimental efforts.
Key computational research areas:
Electronic Structure and Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can predict the HOMO-LUMO gap, absorption and emission spectra, and charge distribution. rsc.orgnih.gov A major question is how torsional angles between the phenyl rings and the dithiin core affect these electronic properties.
Reaction Mechanism Elucidation: Computational modeling can map the potential energy surfaces of proposed synthetic transformations, helping to optimize reaction conditions and predict regioselectivity in cross-coupling reactions. researchgate.net
Solid-State Packing and Charge Transport: Predicting the crystal packing of derivatives is crucial for designing materials for organic electronics. Modeling can help understand how intermolecular interactions (e.g., π-stacking, halogen bonding) will influence charge carrier mobility in the solid state.
These predictive models will accelerate the discovery of new materials with tailored optoelectronic properties. researchgate.net
| Computational Method | Property to be Investigated | Predicted Outcome |
| DFT (e.g., B3LYP/6-31G*) | Ground-state geometry, HOMO/LUMO energies | Torsional angles, electronic band gap |
| TD-DFT | UV-Vis absorption and emission spectra | Wavelength of max. absorption (λₘₐₓ) |
| Molecular Dynamics (MD) | Solid-state packing and morphology | Intermolecular distances and orientations |
| QM/MM | Solvation effects on reactivity | Reaction barriers in different solvents |
Advanced Characterization of Transient Species and Reaction Intermediates
To fully understand the novel reaction manifolds and redox behavior of this compound, advanced spectroscopic techniques will be required to identify and characterize short-lived intermediates.
Future research should focus on:
Spectroelectrochemistry: Combining cyclic voltammetry with UV-Vis-NIR and EPR spectroscopy will allow for the in-situ characterization of the radical cation and dication species. rsc.org This can determine their stability, electronic transitions, and spin distribution.
Transient Absorption Spectroscopy: Ultrafast laser spectroscopy can be used to study the excited-state dynamics of the molecule and its derivatives, which is essential for applications in photochemistry and optoelectronics.
In-situ NMR and IR Spectroscopy: Monitoring reactions in real-time can provide crucial information about reaction pathways and help identify transient intermediates that are not observable by conventional methods. mdpi.com
A significant unanswered question is the precise structure and lifetime of the radical cation, which is fundamental to its potential use in electronic and spintronic devices. nih.gov
Rational Design for Next-Generation Organic Electronic Devices
The structural features of this compound make it a compelling candidate for the development of new organic semiconductor materials. nih.govfrontiersin.org The ability to tune its electronic properties through substitution at the bromine positions provides a clear path for rational design. acs.orgnih.gov
Key design strategies and unanswered questions:
Tuning the Band Gap: A primary goal is to systematically modify the HOMO-LUMO gap by introducing electron-donating or electron-withdrawing groups via cross-coupling reactions. The key question is how sensitive the band gap is to the electronic nature of the substituents.
Improving Charge Carrier Mobility: The planarity and intermolecular packing of the molecules are critical for efficient charge transport. acs.org Research will focus on designing derivatives with extended π-systems and substituents that promote favorable solid-state packing.
Device Fabrication and Testing: Ultimately, the performance of these new materials must be evaluated in prototype devices such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). This will involve optimizing thin-film deposition techniques and device architecture.
The overarching challenge is to establish clear structure-property relationships that link molecular design to macroscopic device performance. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-dibromo-3,6-diphenyl-1,4-dithiine, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via bromination of 3,6-diphenyl-1,4-dithiine using bromine or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄ or CHCl₃). Purification involves recrystallization from toluene or dichloromethane/hexane mixtures. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 9:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers characterize the compound’s structural and thermal properties?
- Methodological Answer :
- Structural Analysis : Use single-crystal X-ray diffraction (SC-XRD) to resolve the planar cyclohexadienedione core and bromine/phenyl substituent positions. Compare with CCDC reference data (e.g., CCDC 1828960 for analogous dihydrofuran structures) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen, noting decomposition onset near 250°C. Differential scanning calorimetry (DSC) can detect phase transitions (melting points are often absent due to decomposition) .
Q. What spectroscopic techniques are critical for confirming molecular identity?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–7.8 ppm (phenyl groups) and absence of vinylic protons due to bromination. ¹³C NMR confirms carbonyl (C=O) at ~180 ppm.
- Mass Spectrometry : High-resolution ESI-MS (negative mode) should exhibit [M-H]⁻ at m/z 417.98 (calc. 418.079 for C₁₈H₁₀Br₂O₂) .
Advanced Research Questions
Q. How do Br⋯Br and C—H⋯π interactions influence crystal packing, and what are implications for material design?
- Methodological Answer : SC-XRD reveals Br⋯Br contacts (3.4–3.6 Å) and C—H⋯π interactions (2.8–3.1 Å) that stabilize layered crystal lattices. These interactions can be modeled using Mercury software. For materials science, such packing may enhance charge transport in organic semiconductors or stabilize supramolecular frameworks .
Q. What discrepancies arise in electronic property measurements (e.g., HOMO-LUMO gaps) between computational and experimental data?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps ~3.2 eV, but experimental UV-Vis (λmax ~400 nm in CH₂Cl₂) suggests ~3.1 eV. Discrepancies stem from solvent effects and solid-state packing. Validate with cyclic voltammetry (CV) to measure redox potentials and calculate empirical bandgaps .
Q. How do bromine substituents affect reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The C-Br bonds at positions 2 and 5 are electronically activated by adjacent electron-withdrawing carbonyl groups. Optimize Suzuki couplings using Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and arylboronic acids in THF/H₂O (80°C, 12 h). Monitor selectivity: Position 2 bromine reacts faster than position 5 due to steric hindrance from phenyl groups .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for byproduct identification?
- Methodological Answer : If SC-XRD identifies a dibrominated byproduct (e.g., mono-bromo impurity), cross-validate with 2D NMR (¹H-¹³C HSQC) to detect unreacted C-H signals. Use LC-MS to trace molecular weights of impurities. Iterative refinement of reaction conditions (e.g., excess Br₂, longer reaction times) minimizes such issues .
Application-Oriented Questions
Q. Can this compound serve as a precursor for non-fullerene acceptors in organic photovoltaics (OPVs)?
- Methodological Answer : The electron-deficient dithiine core and bromine leaving groups make it suitable for synthesizing π-extended acceptors. Post-functionalize via Stille coupling with thiophene derivatives (e.g., 2-tributylstannylthieno[3,2-b]thiophene) to tune absorption spectra and electron mobility. Device testing (e.g., PCE measurements) requires blend optimization with donor polymers like PBDB-T .
Q. How does the compound’s stability under ambient conditions impact its utility in optoelectronic devices?
- Methodological Answer : Accelerated aging tests (85°C/85% RH for 500 h) show <5% degradation by HPLC, suggesting suitability for encapsulated devices. For OLEDs, vacuum-deposit thin films (thickness ~100 nm) to minimize oxygen/moisture ingress. Compare with control compounds lacking bromine substituents to isolate degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
